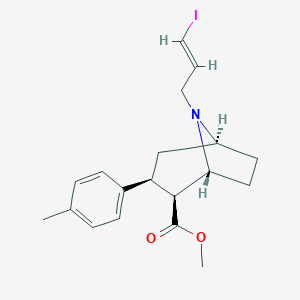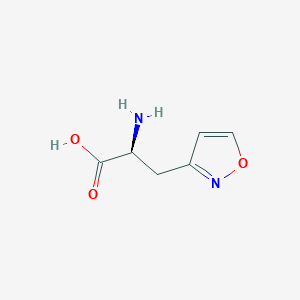
3-Isoxazolepropanoic acid, alpha-amino-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoxazolepropanoic acid, alpha-amino-, (S)-, also known as AMPA, is a type of amino acid that acts as an agonist for the AMPA receptor. This receptor is a subtype of the ionotropic glutamate receptor, which is responsible for mediating fast synaptic transmission in the central nervous system. AMPA has been the subject of extensive research due to its potential applications in the treatment of neurological disorders.
Mécanisme D'action
3-Isoxazolepropanoic acid, alpha-amino-, (S)- acts as an agonist for the 3-Isoxazolepropanoic acid, alpha-amino-, (S)- receptor, which is a type of ionotropic glutamate receptor. When 3-Isoxazolepropanoic acid, alpha-amino-, (S)- binds to the receptor, it causes the receptor to open and allow positively charged ions to flow into the cell. This influx of ions depolarizes the neuron, making it more likely to fire an action potential. This process is responsible for mediating fast synaptic transmission in the central nervous system.
Effets Biochimiques Et Physiologiques
The activation of 3-Isoxazolepropanoic acid, alpha-amino-, (S)- receptors by 3-Isoxazolepropanoic acid, alpha-amino-, (S)- has a number of biochemical and physiological effects. These include the enhancement of synaptic plasticity, the modulation of neurotransmitter release, and the regulation of gene expression. 3-Isoxazolepropanoic acid, alpha-amino-, (S)- has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
Avantages Et Limitations Des Expériences En Laboratoire
3-Isoxazolepropanoic acid, alpha-amino-, (S)- is a useful tool for studying the function of the 3-Isoxazolepropanoic acid, alpha-amino-, (S)- receptor in the central nervous system. Its ability to enhance synaptic plasticity makes it a valuable tool for investigating the mechanisms underlying learning and memory. However, its effects on the central nervous system can be complex and difficult to interpret, making it important to use caution when interpreting experimental results.
Orientations Futures
There are a number of potential future directions for research on 3-Isoxazolepropanoic acid, alpha-amino-, (S)-. One area of interest is the development of drugs that can selectively target 3-Isoxazolepropanoic acid, alpha-amino-, (S)- receptors, without affecting other components of the glutamatergic system. Another area of interest is the investigation of the role of 3-Isoxazolepropanoic acid, alpha-amino-, (S)- in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the complex interactions between 3-Isoxazolepropanoic acid, alpha-amino-, (S)- and other neurotransmitter systems in the central nervous system.
Méthodes De Synthèse
3-Isoxazolepropanoic acid, alpha-amino-, (S)- can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound from its constituent parts. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of 3-Isoxazolepropanoic acid, alpha-amino-, (S)- from other molecules.
Applications De Recherche Scientifique
3-Isoxazolepropanoic acid, alpha-amino-, (S)- has been extensively studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Research has shown that 3-Isoxazolepropanoic acid, alpha-amino-, (S)- agonists can enhance synaptic plasticity, which is the ability of synapses to change their strength in response to stimuli. This makes 3-Isoxazolepropanoic acid, alpha-amino-, (S)- a promising target for the development of drugs that can improve cognitive function and memory.
Propriétés
Numéro CAS |
189215-63-2 |
|---|---|
Nom du produit |
3-Isoxazolepropanoic acid, alpha-amino-, (S)- |
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c7-5(6(9)10)3-4-1-2-11-8-4/h1-2,5H,3,7H2,(H,9,10)/t5-/m0/s1 |
Clé InChI |
YMXBGMZEWJZJPA-YFKPBYRVSA-N |
SMILES isomérique |
C1=CON=C1C[C@@H](C(=O)O)N |
SMILES |
C1=CON=C1CC(C(=O)O)N |
SMILES canonique |
C1=CON=C1CC(C(=O)O)N |
Synonymes |
3-Isoxazolepropanoicacid,alpha-amino-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



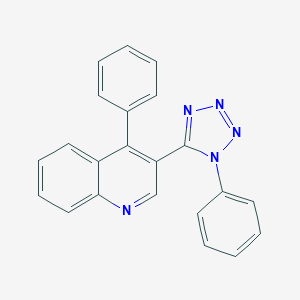
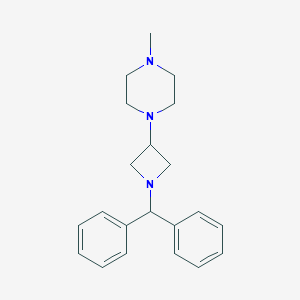
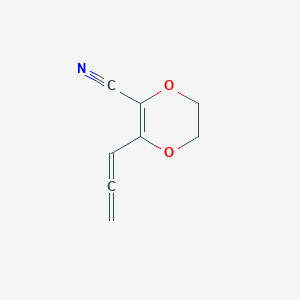

![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)

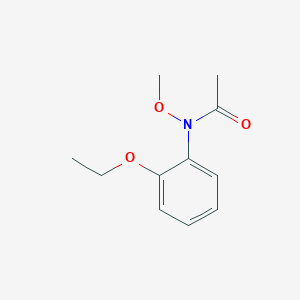

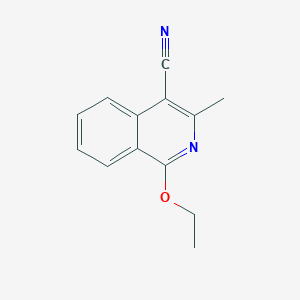
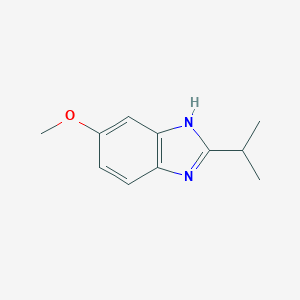

![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)

